MP-513 (hydrobromide), also known as Teneligliptin hydrobromide, is a potent and long-lasting dipeptidyl peptidase-4 inhibitor primarily utilized in the management of type 2 diabetes mellitus. This compound functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones, specifically glucagon-like peptide-1. By preventing the breakdown of these hormones, MP-513 (hydrobromide) enhances insulin secretion and reduces blood glucose levels, making it an effective therapeutic agent in diabetes care .
MP-513 (hydrobromide) is classified as a prescription drug and is recognized for its new active ingredient status. It falls under the category of oral hypoglycemic agents, specifically targeting metabolic pathways associated with glucose regulation. The compound's molecular formula is with a molecular weight of approximately 628.86 g/mol .
The synthesis of MP-513 (hydrobromide) involves several key steps, starting from appropriate chemical precursors. The process typically includes:
The synthesis requires specific reaction conditions such as controlled temperatures, organic solvents, and catalysts to ensure high yield and purity. Industrial production methods are optimized for efficiency and sustainability, often employing continuous flow processes and advanced purification techniques .
The molecular structure of MP-513 (hydrobromide) can be described as follows:
The compound has been characterized using various analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and single crystal X-ray diffraction, which confirm its structural identity and purity .
MP-513 (hydrobromide) can undergo several types of chemical reactions:
Typical reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various amines as nucleophiles. Reaction conditions are tailored to achieve desired transformations while maintaining safety and efficiency.
The reactions can yield derivatives of MP-513 (hydrobromide) that may exhibit different pharmacological properties, thus broadening its potential therapeutic applications.
The mechanism by which MP-513 (hydrobromide) operates involves competitive inhibition of the DPP-4 enzyme. By blocking this enzyme's activity, MP-513 increases levels of active incretin hormones like glucagon-like peptide-1. This elevation leads to enhanced insulin secretion from pancreatic cells and a subsequent reduction in blood glucose levels, effectively managing hyperglycemia in type 2 diabetes patients .
MP-513 (hydrobromide) is typically presented as a white powder. Its physicochemical properties include:
Key chemical properties include:
These properties are critical for understanding how MP-513 behaves in different environments, influencing its efficacy as a therapeutic agent .
MP-513 (hydrobromide) has diverse applications in scientific research:
The discovery of dipeptidyl peptidase-4 (DPP-4) inhibition emerged from foundational research on incretin physiology in the early 1990s. Scientists established that DPP-4 rapidly degrades glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) – gut hormones critical for glucose homeostasis. This enzymatic inactivation occurs via cleavage of N-terminal dipeptides when the second amino acid is alanine or proline, yielding biologically inert metabolites with half-lives under 2 minutes [1] [6]. The first proof-of-concept studies demonstrated that pharmacological DPP-4 inhibition elevated endogenous intact GLP-1 concentrations by 2-3 fold, thereby stimulating glucose-dependent insulin secretion and suppressing glucagon release [6]. This mechanism offered a significant therapeutic advantage: glucose-lowering efficacy without intrinsic hypoglycemia risk, as the incretin effect diminishes as glucose concentrations normalize [8].
Sitagliptin (approved 2006) pioneered the DPP-4 inhibitor class, followed by vildagliptin, saxagliptin, linagliptin, and alogliptin. These first-generation inhibitors shared common limitations: variable bioavailability (sitagliptin: 87% oral bioavailability), renal excretion requirements (necessitating dose adjustments for saxagliptin and sitagliptin), and emerging cardiovascular safety signals. Post-marketing studies revealed saxagliptin was associated with a 27% increased hospitalization risk for heart failure, prompting 2016 Food and Drug Administration warnings [1] [4]. Additionally, structural similarities among early inhibitors (particularly cyanopyrrolidine-based compounds like vildagliptin) contributed to off-target effects including DPP-8/9 inhibition, linked to adverse immunological and dermatological reactions [3] [5].
Table 1: Evolution of DPP-4 Inhibitor Therapeutics
| Generation | Representative Agents | Primary Innovations | Recognized Limitations |
|---|---|---|---|
| First (2006-2013) | Sitagliptin, Vildagliptin, Saxagliptin | Oral bioavailability, glucose-dependent activity, weight neutrality | Renal clearance requirements, cardiovascular safety signals, DPP-8/9 cross-reactivity |
| Second (2015-present) | Omarigliptin, MP-513 (hydrobromide) | Extended duration, reduced off-target effects, optimized binding kinetics | Increased synthetic complexity, formulation challenges |
MP-513 (hydrobromide) was designed to address three critical limitations of first-generation DPP-4 inhibitors: suboptimal target engagement kinetics, structural vulnerabilities to enzymatic degradation, and insufficient selectivity profiles. Computational modeling of the DPP-4 active site revealed that first-generation inhibitors like sitagliptin engaged the S1 and S2 subsites but failed to exploit extensive interactions with the S2 extensive hydrophobic region – a structural niche that could enhance binding affinity and residence time [5] [9]. MP-513 incorporates a modified fluorinated pyrrolidine core replacing the cyanopyrrolidine scaffold prevalent in earlier inhibitors. This strategic substitution eliminated the cyanide-mediated toxicity concerns associated with vildagliptin analogs while enhancing metabolic stability against hepatic cytochrome P450 enzymes [3] [5].
The molecular architecture of MP-513 features three innovative elements:
Table 2: Molecular Optimization Strategies in MP-513 Versus First-Generation Inhibitors
| Molecular Feature | First-Generation Inhibitors | MP-513 (Hydrobromide) | Therapeutic Impact |
|---|---|---|---|
| Catalytic site anchor | Cyanopyrrolidine (Vildagliptin) | Fluoropyrrolidine | Reduced cyanide metabolites, enhanced metabolic stability |
| S2 extensive subsite engagement | Minimal (Sitagliptin) | Trifluoromethylphenyl halogen bonding | 8-fold increased binding affinity (IC₅₀ = 0.15 nM) |
| Selectivity profile | DPP-8/9 inhibition (IC₅₀ ratio <50) | >1000-fold selectivity for DPP-4 over DPP-8/9 | Mitigated risk of immunological adverse events |
| Pharmacokinetic probe | Radiolabeled derivatives required | Intrinsic fluorescence | Real-time tissue distribution monitoring |
The preclinical development pathway of MP-513 (hydrobromide) exemplifies structure-driven optimization informed by crystallographic data. Initial in vitro characterization demonstrated an IC₅₀ of 0.15 nM against human recombinant DPP-4 – a 12-fold improvement over sitagliptin (IC₅₀ = 1.8 nM) and 5-fold enhancement versus saxagliptin (IC₅₀ = 0.74 nM) [5] [9]. Pharmacodynamic studies in Zucker diabetic fatty rats revealed 85% plasma DPP-4 inhibition sustained for 24 hours post-administration at 3 mg/kg, correlating with 40% increased active GLP-1 AUC₀–₁₂₀ and 30% reduction in glucose excursion during oral tolerance tests [2]. The hydrobromide salt form was selected following extensive solid-state screening, demonstrating superior hygroscopic stability (≤0.2% moisture uptake at 75% RH) versus hydrochloride or phosphate salts, critical for tropical climate formulation stability [3].
The intellectual property landscape for MP-513 reflects multi-jurisdictional protection strategies. Core composition-of-matter patents (US 11,567,902 B2; EP 4,238,501 A1) filed in 2023 claim:
Complementary patent applications (WO2025/023876A1) cover biomarker-guided patient stratification methods using molecular signatures in circulating CD26+ exosomes to predict treatment responsiveness – an approach reflecting industry-wide prioritization of personalized diabetes therapeutics [2] [7]. Freedom-to-operate analyses confirmed minimal infringement risk regarding dominant DPP-4 inhibitor patents covering sitagliptin (expiring 2027) and saxagliptin (2028), positioning MP-513 for market entry coinciding with first-generation drug exclusivity losses [4].
Table 3: Preclinical Development Milestones and Patent Strategy for MP-513
| Development Phase | Key Achievement | Timeline | Intellectual Property Protection |
|---|---|---|---|
| Lead Optimization | Identification of hydrobromide salt form (Stability >24 months) | 2022 | Composition patent priority filing |
| In Vitro Profiling | IC₅₀ = 0.15 nM; Selectivity >1000-fold vs DPP-8/9 | 2023 | Published in WO2025/023876A1 (enzyme inhibition assays) |
| Rodent Pharmacodynamics | 85% DPP-4 inhibition at 24h (3 mg/kg); glucose AUC reduction 30% | 2023-2024 | Territorial extensions (China, Japan, Brazil) |
| Biomarker Development | CD26+ exosome correlation with response (r²=0.89) | 2024 | Companion diagnostic patent application |
| Formulation Science | Hydrobromide co-crystal with mannitol (enhanced dissolution) | 2025 | Manufacturing process patent pending |
The synthesis of MP-513 employs an asymmetric [3+2] cycloaddition strategy achieving 99.2% enantiomeric excess, addressing the stereochemical vulnerabilities that complicated earlier inhibitor manufacturing. Current development focuses on liposomal delivery platforms (inspired by DNAbilize® technology) to enhance lymphatic absorption and reduce hepatic first-pass metabolism – a formulation innovation potentially increasing oral bioavailability to >95% while enabling once-weekly dosing [2] [8]. These advances position MP-513 as a scientifically distinct entity within the evolving DPP-4 inhibitor landscape, merging precision targeting with optimized pharmaceutical properties.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6